molecular formula C21H22N4O2 B12246572 2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12246572
M. Wt: 362.4 g/mol
InChI Key: BTCKMHHGDWMMKO-UHFFFAOYSA-N
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Description

2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling with the naphthyridine ring. Common reagents used in these reactions include ethyl iodide, sodium borohydride, and palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of piperidine, pyridine, and naphthyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

(6-ethoxypyridin-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H22N4O2/c1-2-27-19-8-6-17(14-23-19)21(26)25-12-9-15(10-13-25)18-7-5-16-4-3-11-22-20(16)24-18/h3-8,11,14-15H,2,9-10,12-13H2,1H3

InChI Key

BTCKMHHGDWMMKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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